2-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Description

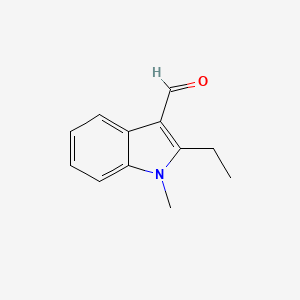

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPMWXHUVVLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Rigorous Spectroscopic and Structural Elucidation of 2 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and proton environments can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, specific chemical shifts (δ) are expected for each proton group. The aldehydic proton (CHO) would appear significantly downfield (typically δ 9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. Aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) would resonate in the δ 7.2-8.3 ppm region. The N-methyl group would present as a sharp singlet around δ 3.8-3.9 ppm. The ethyl group at the C2 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) around δ 2.9-3.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm, with the splitting pattern arising from coupling to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The most downfield signal would correspond to the aldehyde carbonyl carbon (C=O), typically in the δ 184-186 ppm range. The carbons of the indole ring would appear between δ 110 and δ 145 ppm. The N-methyl carbon signal is expected around δ 31-34 ppm, while the ethyl group carbons would appear more upfield, with the -CH₂- carbon around δ 18-20 ppm and the -CH₃- carbon at approximately δ 13-15 ppm.

Illustrative ¹H and ¹³C NMR Data Table

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CHO | ~10.0 (s) | ~185.0 |

| H-4 | ~8.3 (d) | ~125.0 |

| H-5 | ~7.4 (t) | ~123.5 |

| H-6 | ~7.3 (t) | ~122.5 |

| H-7 | ~7.4 (d) | ~110.0 |

| N-CH₃ | ~3.8 (s) | ~33.5 |

| C2-CH₂CH₃ | ~3.0 (q) | ~19.0 |

| C2-CH₂CH₃ | ~1.4 (t) | ~14.0 |

| C-2 | - | ~144.0 |

| C-3 | - | ~118.0 |

| C-3a | - | ~126.0 |

| C-7a | - | ~137.5 |

Note: This table presents expected values based on analogs like 1-ethyl-1H-indole-3-carbaldehyde and 1,2-dimethyl-1H-indole-3-carbaldehyde. rsc.orgrsc.org Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group. It would also reveal the coupling network among the four adjacent aromatic protons (H-4, H-5, H-6, H-7) on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This allows for the definitive assignment of each protonated carbon atom. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~33.5 ppm, confirming the N-CH₃ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key correlations would include the aldehydic proton showing cross-peaks to C-3 and C-3a, and the N-methyl protons correlating with C-2 and C-7a.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₃NO, corresponding to a molecular weight of 187.24 g/mol . In an ESI-MS experiment, the compound would likely be observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 188. rsc.org

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 187 would be observed. Subsequent fragmentation could involve the loss of a hydrogen radical to form an [M-1]⁺ ion (m/z 186), or the loss of the ethyl group (˙C₂H₅) to yield a fragment at m/z 158. Another characteristic fragmentation for aldehydes is the loss of the formyl radical (˙CHO), which would produce an ion at m/z 158. aip.org

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the [M+H]⁺ ion of C₁₂H₁₃NO, the calculated exact mass would be 188.1070, distinguishing it from other ions with the same nominal mass but different elemental formulas.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected in the region of 1650-1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring stretching vibrations are typically strong in the Raman spectrum.

Illustrative Vibrational Spectroscopy Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1650 - 1680 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Note: Data is based on characteristic vibrational frequencies for these functional groups. chemenu.com

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Molecular Structure and Crystal Packing

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would confirm the planarity of the indole ring system and reveal the conformation of the ethyl and carbaldehyde substituents relative to the ring. Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-stacking. While no published crystal structure currently exists for this specific compound, related indole structures have been extensively characterized, confirming the expected geometry of the bicyclic core. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of chromophoric molecules like this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable insights into the electronic transitions and the extent of conjugation within the molecular framework.

The UV-Vis spectrum of an indole-3-carbaldehyde derivative is dominated by the extended π-conjugated system formed by the fusion of the benzene and pyrrole (B145914) rings, further extended by the electron-withdrawing carbaldehyde group at the C3 position. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima to longer wavelengths (bathochromic shift) compared to the parent indole chromophore.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, analysis of closely related structural analogs provides a robust basis for understanding its electronic absorption properties. The core chromophore is the 1-methyl-indole-3-carbaldehyde system. The primary influence on the spectrum comes from the indole-3-carbaldehyde moiety itself, with the N-methyl and C2-ethyl groups acting as auxochromic modifiers.

Detailed Research Findings from Analogous Compounds

Spectroscopic studies on analogous compounds, such as 3-acetylindole (B1664109) and 3-methylindole, reveal characteristic absorption bands that can be attributed to specific electronic transitions. For instance, 3-acetylindole, which shares the key C3-carbonyl conjugation with the target molecule, exhibits three distinct absorption maxima. srce.hr These absorptions are characteristic of the π → π* transitions within the aromatic system.

The parent indole chromophore typically displays two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions (using Platt's notation), in the 240-300 nm region. researchgate.net The introduction of the carbonyl group at the C3 position extends the conjugation. This results in a more complex spectrum with a significant bathochromic shift, particularly of the long-wavelength ¹Lₐ band, which gains more charge-transfer character. srce.hrresearchgate.net

The expected UV-Vis absorption data for this compound can be inferred from these analogs. The N-methylation typically induces minor shifts in the absorption maxima compared to the N-H analog. The ethyl group at the C2 position, being a weak electron-donating alkyl group, is expected to cause a slight bathochromic shift of a few nanometers due to hyperconjugation and inductive effects. chemrxiv.org

A weak, lower-energy absorption corresponding to an n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, may also be present. However, this transition is often obscured by the much stronger π→π* bands in polar solvents.

The following table summarizes the UV-Vis absorption maxima for key structural analogs of this compound, providing a basis for interpreting its electronic spectrum.

Interactive Data Table: UV-Vis Absorption Data for Indole-3-Carbaldehyde Analogs

| Compound Name | Solvent | Absorption Maxima (λmax in nm) | Transition Type (Tentative Assignment) |

| 3-Acetylindole | Perchloric Acid | 214, 246, 300 | π → π |

| 3-Methylindole | Perchloric Acid | 222, 280 | π → π |

| Indole-3-acetaldehyde | Not Specified | 244, 260, 300 | π → π* |

This table is based on data from structurally similar compounds to infer the properties of this compound. Data sourced from references srce.hrresearchgate.net.

Iv. Reactivity and Derivatization Strategies of 2 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde

Carbon-Carbon (C-C) Coupling Reactions at the Aldehyde Moiety

The aldehyde functional group is a key site for carbon-carbon bond formation, enabling the extension of the molecule's carbon framework. This is typically achieved through condensation reactions that create new double bonds or through the addition of carbon nucleophiles to the carbonyl group.

The Knoevenagel condensation is a classic method for forming carbon-carbon bonds by reacting an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, this reaction provides a direct route to α,β-unsaturated systems, thereby extending the conjugation of the indole (B1671886) ring. acgpubs.orgacgpubs.orgnih.gov

Related olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the aldehyde into an alkene with high degrees of control. organic-chemistry.orglibretexts.orgwikipedia.org

Wittig Reaction : This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes into alkenes. libretexts.orgwikipedia.orgmasterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the (E)-alkene. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphonium ylides. wikipedia.orgconicet.gov.ar This reaction generally provides excellent selectivity for the (E)-alkene. wikipedia.orgyoutube.comorganic-chemistry.org A key advantage is that the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org The Still-Gennari modification allows for the selective synthesis of (Z)-olefins. youtube.comnrochemistry.com

These reactions are pivotal for synthesizing molecules with extended π-systems, which are of interest in materials science and medicinal chemistry.

Table 1: Comparison of Olefination Reactions for Aldehyde Modification

| Reaction | Reagent | Typical Product Stereochemistry | Key Advantages |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, diethyl malonate) | Dependent on substrate and conditions | Forms α,β-unsaturated systems |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | (Z)-alkene for unstabilized ylides; (E)-alkene for stabilized ylides | Fixed location of the double bond |

| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | Predominantly (E)-alkene | High (E)-selectivity, easy byproduct removal |

Electrophilic/Nucleophilic Additions and Subsequent Transformations

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reactivity allows for the introduction of various substituents and the formation of new stereocenters.

Nucleophilic addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, to the aldehyde results in the formation of secondary alcohols after an acidic workup. masterorganicchemistry.com These alcohol intermediates are versatile and can be subjected to subsequent transformations, including oxidation back to a ketone, elimination to form an alkene, or substitution of the hydroxyl group.

A one-flow sequential process involving 1,2-addition of a nucleophile to 1-methylindole-3-carboxaldehyde followed by nucleophilic substitution has been developed. bohrium.com This method avoids the isolation of potentially unstable intermediates and allows for the synthesis of diverse indole derivatives. bohrium.com The choice of activating agent, such as thionyl chloride (SOCl₂), is crucial for the success of these sequential reactions. bohrium.com

Carbon-Nitrogen (C-N) Coupling and Condensation Reactions

The reaction of the aldehyde group with nitrogen-based nucleophiles is a cornerstone of its chemistry, leading to the formation of imines and related derivatives which are valuable intermediates and targets in their own right.

This compound readily undergoes condensation with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). wjpsonline.comaip.org This reaction is typically reversible and can be catalyzed by either acid or base. wjpsonline.com The stability of the resulting Schiff base is enhanced when the substituent on the nitrogen is an aryl group due to conjugation. wjpsonline.com

Schiff bases derived from indole aldehydes are important for several reasons:

They serve as versatile ligands for the coordination of metal ions. nveo.orgresearchgate.net

They can be readily functionalized. For instance, the imine bond can be reduced to form a secondary amine, providing a flexible linker.

They are key intermediates in the synthesis of various heterocyclic compounds.

The synthesis usually involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol (B145695). nveo.org

Further examples of C-N bond formation include the reaction of the carbaldehyde with hydroxylamine (B1172632) and hydrazines to yield oximes and hydrazones, respectively.

Oximes : The condensation reaction with hydroxylamine hydrochloride, typically in the presence of a base like sodium hydroxide, produces oximes. mdpi.com These reactions can be influenced by pH, and studies have been conducted on the synthesis of N-substituted indole-3-carbaldehyde oximes under various conditions. mdpi.com Oximes can exist as syn and anti (or E and Z) isomers, and their isomerization can be studied. mdpi.commdpi.comnih.govnih.gov Mechanochemical approaches have been developed as an environmentally friendly alternative for oxime synthesis. nih.gov

Hydrazones : Hydrazones are formed by the reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). scielo.brwikipedia.org The reaction is generally carried out by refluxing the reactants in an alcoholic solvent. scielo.br These derivatives are stable compounds and serve as intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org Microwave-assisted, solvent-free conditions have also been employed for the efficient synthesis of hydrazone derivatives. minarjournal.com

Table 2: C-N Condensation Products of this compound

| Reactant | Product Class | General Structure (R' = 2-Ethyl-1-methyl-1H-indol-3-yl) |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | R'-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | R'-CH=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | R'-CH=N-NH₂ |

| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | R'-CH=N-NHR |

Electrophilic Aromatic Substitution (EAS) and Nucleophilic Reactivity on the Indole Ring

While many reactions occur at the aldehyde, the indole ring itself is an active participant in the molecule's chemistry. The indole nucleus is electron-rich and generally undergoes electrophilic aromatic substitution. The directing effects of the existing substituents (the N-methyl, C2-ethyl, and C3-carbaldehyde groups) determine the position of substitution. The C3-carbaldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the nitrogen atom and the alkyl groups are activating.

Studies on the nitration of 2-alkylindoles have shown that polynitration can occur, indicating that even with a deactivating group, the indole ring remains reactive towards strong electrophiles. umn.edu For instance, nitration of related 2-alkylindoles can lead to substitution at the C4, C5, and C6 positions. umn.edu

Conversely, the indole nucleus can also be made to undergo nucleophilic substitution under certain conditions. For example, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions, where various nucleophiles regioselectively attack the C2-position. semanticscholar.org This suggests that the presence of the aldehyde and modification of the N1-substituent can alter the typical reactivity pattern of the indole ring, opening pathways for nucleophilic functionalization.

Regioselective C-H Functionalization of the Indole Core for Directed Synthesis

Transition-metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, offering an atom-economical way to forge new C-C and C-X bonds. nih.gov For the indole scaffold, achieving site selectivity is a significant challenge due to the presence of multiple C-H bonds. nih.gov The C3-carbaldehyde group, as present in this compound, can act as a directing group to control the regiochemical outcome of these reactions, favoring functionalization at the C4 position of the benzene (B151609) ring portion of the indole. nih.govresearchgate.net

The palladium-catalyzed C4-arylation of indole-3-carbaldehydes is a powerful method for synthesizing biologically relevant C4-substituted indole scaffolds. researchgate.net The aldehyde's carbonyl oxygen, despite being a weak coordinator, can direct the palladium catalyst to the C4-position. This process is often enhanced by using a transient directing group, such as an amino acid like glycine. researchgate.net The transient directing group reacts with the aldehyde to form an in-situ Schiff base, which then coordinates more strongly to the palladium center, facilitating the formation of a stable six-membered palladacycle intermediate. This intermediate ensures high regioselectivity for the C4-C-H activation. researchgate.net

The reaction mechanism can be tuned by the choice of additives, particularly acids, leading to different catalytic cycles and products. nih.gov For instance, the use of TsOH·H₂O as an additive can promote a Pd(I)–Pd(II) catalytic cycle, leading to efficient C4-arylation. In this proposed cycle, Pd(OAc)₂ reacts with the acid to generate a Pd(I) species. This species undergoes oxidative addition with an aryl iodide, followed by C-H activation at the C4 position and reductive elimination to yield the C4-arylated product. nih.gov

In related systems, such as 3-acetylindoles, a domino C4-arylation/3,2-carbonyl migration can occur under different catalytic conditions. nih.govnih.gov This transformation involves the initial C4-arylation followed by an unusual migration of the acetyl group from the C3 to the C2 position. While this specific migration is less common for the C3-carbaldehyde group itself, the study of these mechanisms provides insight into the broader reactivity patterns of C3-carbonyl substituted indoles. nih.gov The control between simple C4-arylation and the domino migration reaction can be achieved by tuning the palladium catalytic modes, switching between a Pd(I)-Pd(II) pathway and a standard Pd(II) catalysis. nih.gov

| Catalyst System | Directing Group Strategy | Key Additives | Outcome | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Transient (Glycine) | AgTFA, HFIP/HOAc | Regioselective C4-Arylation | researchgate.netnih.gov |

| Pd(OAc)₂ | Weak coordination of formyl group | TsOH·H₂O | C4-Arylation via Pd(I)-Pd(II) cycle | nih.gov |

| Pd(OAc)₂ | Weak coordination of acetyl group (analogous system) | (none specified for migration) | Domino C4-Arylation/3,2-carbonyl migration | nih.gov |

Ring Transformations and Annulation Reactions Involving the Indole Scaffold

The indole-3-carbaldehyde framework is a versatile synthon for constructing more complex, fused heterocyclic systems through ring transformation and annulation reactions. The aldehyde functionality serves as a reactive handle for initiating cyclization cascades.

One straightforward example is the reaction of 1H-indole-3-carbaldehyde with anthranilamide, which leads to the formation of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov This transformation constructs a quinazolinone ring appended to the C3 position of the indole.

More intricate annulation strategies have been developed for derivatives of indole-3-carbaldehyde. For instance, a domino reaction involving 2-alkynyl indole-3-carbaldehydes and 1,3-diketones has been reported to produce 2-indolyl phenols. rsc.org This base-promoted cascade involves the insertion of the indolyl alkyne into a C-C bond of the diketone, followed by an intramolecular aldol (B89426) reaction and dehydrative aromatization to form a new phenol (B47542) ring. These resulting bifunctional 2-indolyl phenols can be further elaborated. A subsequent arylative annulation using Grignard reagents can construct fused chromeno-indole frameworks. rsc.org

Another advanced strategy involves a three-component Diels-Alder reaction. N-tosylhydrazones derived from 2-methylindole-3-carbaldehydes can undergo palladium-catalyzed carbene migratory insertion. This process enables a dearomative C(sp³)-H bond activation to form highly reactive indole-2,3-quinodimethane intermediates in situ. These intermediates can be efficiently trapped by various dienophiles, such as 3-nitroindoles, to modularly construct complex polycyclic structures like dihydroindolo[2,3-b]carbazole derivatives. researchgate.net

| Starting Indole Derivative | Reagents | Key Transformation | Resulting Ring System | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | Anthranilamide | Condensation/Cyclization | Indolylquinazolinone | nih.gov |

| 2-Alkynyl indole-3-carbaldehyde | 1,3-Diketones, Base | Domino alkyne insertion/aldol/aromatization | 2-Indolyl phenol | rsc.org |

| 2-Indolyl phenol (from previous step) | Grignard Reagents | Arylative Annulation | Chromeno-indole | rsc.org |

| N-Tosylhydrazone of 2-methylindole-3-carbaldehyde | Aryl halides, Dienophiles (e.g., 3-nitroindoles), Pd catalyst | Dearomative Diels-Alder via o-QDM intermediate | Dihydroindolo[2,3-b]carbazole | researchgate.net |

V. Theoretical and Computational Investigations of 2 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized molecular structure and electronic properties of molecules. bohrium.com For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide a reliable means to predict geometric parameters like bond lengths and angles, which show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

In a representative study on the analog 1-Methyl-indole-3-carboxaldehyde (MEICA), DFT calculations were employed to fully optimize the molecule's geometry. bohrium.com Such calculations are foundational for subsequent analyses, including vibrational frequencies, electronic transitions, and the exploration of the molecule's reactivity through its electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. bohrium.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

For the analog MEICA, the HOMO is primarily localized on the indole ring, while the LUMO is distributed over the carbaldehyde group and the pyrrole (B145914) part of the indole system. This distribution indicates that an electronic transition would involve an intramolecular charge transfer from the indole ring to the electron-withdrawing carbaldehyde group. bohrium.com The calculated HOMO-LUMO energy gap for MEICA provides insight into its charge transfer characteristics. bohrium.com This information is crucial for understanding its potential applications in areas like non-linear optics, where charge transfer is a key mechanism. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO (MEICA) | -5.99 |

| ELUMO (MEICA) | -2.11 |

| Energy Gap (ΔE) | 3.88 |

Data derived from a DFT study on the analog 1-Methyl-indole-3-carboxaldehyde (MEICA). bohrium.com

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In studies of indole-3-carbaldehyde and its derivatives, the MESP map consistently shows the most negative potential localized around the oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic interactions. bohrium.comrdd.edu.iq Conversely, the regions of positive potential are typically found around the hydrogen atoms of the indole ring and the methyl/ethyl substituents, indicating these as potential sites for nucleophilic interactions. bohrium.com This analysis is fundamental for predicting how the molecule will interact with other reagents and biological receptors. bohrium.com

Computational methods, particularly DFT, are used to calculate the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes. bohrium.comnih.gov The accuracy of these calculations is often improved by applying a scaling factor to the computed frequencies to account for anharmonicity and basis set limitations. nih.gov

For MEICA, a detailed vibrational analysis was performed, assigning the calculated frequencies to specific molecular motions, such as C-H stretching, C=O stretching of the aldehyde group, and various ring vibrations. bohrium.com A Potential Energy Distribution (PED) analysis is typically used to confirm the character of each vibrational mode. bohrium.com The strong correlation between the scaled theoretical wavenumbers and the experimental spectra validates the accuracy of the computed molecular structure. bohrium.commdpi.com

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (Scaled) (cm-1) | Assignment (PED %) |

|---|---|---|---|

| C=O stretch | 1655 | 1657 | ν(C=O) (85%) |

| Indole Ring stretch | 1530 | 1531 | ν(C=C) (45%) |

| CH3 symmetric stretch | 2926 | 2925 | νs(CH3) (98%) |

Representative data based on a computational and experimental study of the analog 1-Methyl-indole-3-carboxaldehyde (MEICA). bohrium.com

Quantum Chemical Descriptors and Quantitative Structure-Reactivity/Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors include chemical potential (μ), chemical hardness (η), softness (σ), and the electrophilicity index (ω). They are calculated from the HOMO and LUMO energies and are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. rdd.edu.iqresearchgate.net

QSAR studies on indole derivatives correlate these computed descriptors with observed biological activities, such as anticancer or antimicrobial effects. orientjchem.orgnih.gov For instance, descriptors like the dipole moment, LUMO energy, and total energy have been shown to play an important role in the biological activity of some indole derivatives. researchgate.net By establishing these relationships, the activity of new, unsynthesized compounds like 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can be predicted, guiding the design of more potent molecules. orientjchem.org

Reaction Mechanism Elucidation using Ab Initio and DFT Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to probe experimentally. DFT and ab initio methods are used to map out the potential energy surface of a reaction, identifying intermediates and calculating activation energies.

For reactions involving indole derivatives, DFT calculations have been used to study mechanisms such as Friedel-Crafts hydroxyalkylation and cycloaddition reactions. bohrium.comrsc.org For example, a theoretical study on the reaction between N-methylindole and an aldehyde detailed the energy profile, showing that the formation of the initial hydroxylic intermediate is energetically favorable. rsc.org Similarly, the mechanism of NHC-catalyzed cycloaddition reactions involving indole aldehydes has been investigated, revealing the key steps that determine stereoselectivity. bohrium.com These studies provide a framework for understanding the likely reaction pathways of this compound in similar chemical transformations.

Conformational Analysis and Rotational Barrier Determination

Molecules with rotatable single bonds can exist in different conformations. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion, which allows for the determination of rotational energy barriers.

For molecules like this compound, rotation can occur around the C-C bond connecting the carbaldehyde group to the indole ring, as well as around the bonds of the ethyl and methyl substituents. DFT calculations are used to determine the energies of different conformers. For a related compound, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT and Intrinsic Reaction Coordinate (IRC) calculations were used to investigate the rotational barrier between conformers, finding it to be in the range of 2.5–5.5 kcal/mol. mdpi.comnih.gov Similar calculations on alkyl-substituted ureas show that rotational barriers for ethyl groups are typically in the range of 6.0-6.2 kcal/mol. researchgate.net Such computational analyses are crucial for understanding the molecule's flexibility and how its shape can influence its interaction with other molecules.

Vi. Mechanistic Pathways in the Synthesis and Transformations of 2 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde

Detailed Reaction Mechanisms of Vilsmeier-Haack Formylation for Indole-3-carbaldehydes

The Vilsmeier-Haack reaction is a highly efficient and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.com The reaction typically employs a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the active formylating agent. wikipedia.org The formylation of indoles exhibits high regioselectivity, occurring almost exclusively at the C3 position due to its highest electron density. youtube.com

The mechanism can be dissected into three primary stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate (B8581778) anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org

Step 1: Nucleophilic attack of DMF on POCl₃ (CH₃)₂NCHO + POCl₃ → (CH₃)₂N=C(H)OPOCl₂⁺ + Cl⁻

Step 2: Formation of the Vilsmeier Reagent (CH₃)₂N=C(H)OPOCl₂⁺ → [(CH₃)₂N=CHCl]⁺ + OPOCl₂⁻

Electrophilic Aromatic Substitution: The electron-rich indole (B1671886) ring, acting as a nucleophile, attacks the electrophilic carbon atom of the Vilsmeier reagent. The attack is highly regioselective for the C3 position, as this leads to a more stable cationic intermediate (a Wheland-type intermediate) where the positive charge is delocalized without disrupting the aromaticity of the benzene (B151609) ring. youtube.com Aromatization is restored by the loss of a proton from C3, yielding an iminium salt intermediate.

Step 3: Electrophilic attack of indole on the Vilsmeier reagent Indole + [(CH₃)₂N=CHCl]⁺ → Indole-C3-[CH=N(CH₃)₂]⁺ Intermediate

Step 4: Deprotonation and formation of the iminium salt Intermediate → Iminium Salt + H⁺

Hydrolysis: The final step involves the aqueous workup of the reaction mixture. The iminium salt is hydrolyzed to afford the corresponding indole-3-carbaldehyde. wikipedia.orgyoutube.com Water attacks the electrophilic iminium carbon, leading to a carbinolamine intermediate. Subsequent elimination of dimethylamine (B145610) yields the final aldehyde product.

Step 5: Nucleophilic attack by water Iminium Salt + H₂O → Carbinolamine Intermediate

Step 6: Elimination of dimethylamine Carbinolamine Intermediate → Indole-3-carbaldehyde + (CH₃)₂NH

This mechanistic pathway ensures the reliable and high-yield synthesis of indole-3-carbaldehydes, which are pivotal precursors for more complex molecules.

Mechanistic Understanding of N-Alkylation Reactions and Regioselectivity

N-alkylation is a fundamental transformation for modifying the indole nucleus, influencing its electronic properties and biological activity. The reaction involves the substitution of the hydrogen atom on the indole nitrogen with an alkyl group. The mechanism proceeds via a nucleophilic substitution pathway, but its regioselectivity (N-alkylation vs. C-alkylation) is highly dependent on the reaction conditions. nih.gov

The general mechanism begins with the deprotonation of the indole N-H by a suitable base (e.g., NaH, K₂CO₃) to form a resonance-stabilized indolide anion. This anion then acts as a nucleophile, attacking an alkylating agent (e.g., methyl iodide, ethyl bromide).

While the nitrogen atom is more electronegative, the C3 position of the indolide anion often bears a significant partial negative charge, making it a competing nucleophilic site. The regiochemical outcome is a delicate balance of several factors. nih.govbeilstein-journals.org

Factors Influencing Regioselectivity in Indole Alkylation:

| Factor | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation | Mechanistic Rationale |

| Solvent | Polar Aprotic (e.g., DMF, THF, DMSO) | Polar Protic (e.g., EtOH, H₂O) | Polar aprotic solvents effectively solvate the cation of the base but not the indolide anion, leaving the nitrogen lone pair more accessible for reaction. nih.gov Protic solvents can solvate both ions and may favor C3 alkylation through different reaction pathways. |

| Base/Counter-ion | Strong bases (e.g., NaH, NaHMDS) | Weaker bases (e.g., K₂CO₃) or phase-transfer catalysis | The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the aggregation state and reactivity of the indolide salt. Tightly associated ion pairs may favor C-alkylation, whereas "free" anions in polar aprotic solvents favor N-alkylation. beilstein-journals.org |

| Alkylating Agent | Hard electrophiles (e.g., dimethyl sulfate) | Soft electrophiles (e.g., allyl bromide) | According to Hard and Soft Acids and Bases (HSAB) theory, the "harder" nitrogen nucleophile preferentially reacts with "hard" electrophiles, while the "softer" C3 carbon nucleophile reacts with "soft" electrophiles. |

| Steric Hindrance | Bulky substituents at C2 or C7 | Unsubstituted indole | Steric hindrance around the nitrogen or C3 position can direct the alkylating agent to the less hindered site. |

For the synthesis of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, the N-methylation of a 2-ethyl-1H-indole precursor would typically be achieved under conditions favoring N-alkylation, such as using sodium hydride as the base in a polar aprotic solvent like THF, followed by the addition of methyl iodide.

Mechanistic Insights into C-C and C-N Coupling and Condensation Reactions

The aldehyde functionality at the C3 position of this compound is a versatile handle for a variety of transformations, particularly C-C and C-N bond-forming reactions. researchgate.net These reactions typically proceed through the nucleophilic addition to the electrophilic carbonyl carbon.

C-C Coupling: Knoevenagel Condensation

A classic example of C-C bond formation is the Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate). The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine.

The mechanism involves:

Carbanion Formation: The base abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base to form a β-hydroxy adduct.

Dehydration: Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration (E1cB mechanism) to yield the final, stable α,β-unsaturated product. researchgate.net

C-N Coupling: Imine (Schiff Base) Formation

The reaction with primary amines provides a straightforward route to imines (Schiff bases), which are important intermediates in organic synthesis.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the carbonyl carbon of the aldehyde.

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom occurs, yielding a neutral carbinolamine intermediate.

Protonation and Dehydration: Under acidic or neutral conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water, often assisted by the nitrogen lone pair, results in the formation of a protonated imine (iminium ion).

Deprotonation: A base (such as another molecule of the amine) removes the proton from the nitrogen to give the final, neutral imine product.

These condensation reactions significantly expand the molecular complexity and are fundamental to the synthesis of a wide range of biologically active indole derivatives. derpharmachemica.com

Proposed Catalytic Cycles for Metal-Mediated Functionalization Reactions

Transition metal catalysis offers powerful tools for the further functionalization of the indole core, enabling C-H activation, cross-coupling, and annulation reactions that are otherwise difficult to achieve. Rhodium(III) catalysis, in particular, has emerged as a robust method for the synthesis of complex indole-fused polycycles. nih.gov

A proposed catalytic cycle for a Rh(III)-catalyzed cascade annulation reaction involving an indole derivative and an internal alkyne is illustrative of the mechanistic principles.

Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation:

C-H Activation/Metalation: The cycle begins with the coordination of the indole substrate to the active [Cp*Rh(III)] catalyst. A directing group on the indole nitrogen (or another position) facilitates a concerted metalation-deprotonation event at the C2-position of the indole ring. This step forms a five-membered rhodacycle intermediate and is often the rate-determining step. nih.gov

Alkyne Coordination and Insertion: The coupling partner, an alkyne, coordinates to the rhodium center of the rhodacycle. This is followed by a regioselective migratory insertion of the alkyne into the Rh-C bond, leading to a seven-membered rhodacycle intermediate.

Reductive Elimination: The final C-C bond is formed via reductive elimination from the seven-membered rhodacycle. This step releases the polycyclic indole product and regenerates a Rh(I) species.

Catalyst Regeneration: The Rh(I) species is re-oxidized back to the active Rh(III) catalyst by an oxidant present in the reaction mixture (often a copper salt or silver salt), allowing the catalytic cycle to continue.

This type of catalytic cycle enables the efficient construction of complex molecular scaffolds from relatively simple starting materials, highlighting the power of modern organometallic chemistry in heterocyclic synthesis. mdpi.com

Vii. Applications of 2 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde As a Synthetic Precursor

Role as a Key Building Block for Complex Indole (B1671886) Alkaloids and Analogues

The indole-3-carbaldehyde motif is central to the synthesis of many indole alkaloids. One of the most powerful methods for constructing the core structures of these natural products is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. wikipedia.orgnih.gov

In this context, 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde can serve as the aldehyde component. The reaction with a tryptamine derivative would proceed through the formation of an intermediate iminium ion, which is then attacked by the electron-rich C2 position of the tryptamine's indole ring to forge the new heterocyclic ring. wikipedia.org The N-methyl and C2-ethyl groups from the aldehyde precursor become substituents on the final β-carboline skeleton, providing a direct route to analogues of naturally occurring alkaloids with modified steric and electronic properties. This strategy allows for the modular assembly of complex alkaloid frameworks. nih.govrsc.org

Table 1: Representative Pictet-Spengler Reaction for Alkaloid Synthesis This table illustrates the general reaction using a generic tryptamine and an indole-3-carbaldehyde to form a tetrahydro-β-carboline, the core of many indole alkaloids.

| Amine Component | Aldehyde Component | Product | Significance |

| Tryptamine | Indole-3-carbaldehyde | 1-(1H-indol-3-yl)-1,2,3,4-tetrahydro-β-carboline | Forms the fundamental tetracyclic core of numerous indole alkaloids. wikipedia.orgnih.gov |

| L-Tryptophan methyl ester | Various Aldehydes | 1-Substituted-3-(methoxycarbonyl)-1,2,3,4-tetrahydro-β-carbolines | Incorporates chirality from amino acids, enabling asymmetric synthesis of alkaloid precursors. nih.gov |

Synthesis of Novel Heterocyclic Systems Incorporating the Indole-3-Carbaldehyde Motif

The electrophilic aldehyde function of this compound is a gateway to a vast number of heterocyclic systems through various classical condensation and olefination reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a mild base like piperidine (B6355638). wikipedia.orgsigmaaldrich.com The initial product is an electron-deficient alkene (an indol-3-ylmethylene derivative), which serves as a versatile Michael acceptor for subsequent cyclization reactions to form more complex heterocycles. acgpubs.orgacgpubs.org The reaction of substituted indole-3-carbaldehydes with active methylene compounds is a robust method for C-C bond formation. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting the carbonyl group into a carbon-carbon double bond with high geometric control. wikipedia.orgmasterorganicchemistry.com By reacting this compound with a suitable phosphonium (B103445) ylide (Wittig reagent), a 3-(alkenyl)-indole derivative is formed. organic-chemistry.org This product can then undergo further transformations, such as intramolecular cyclizations or cycloadditions, to build diverse heterocyclic rings fused to or substituted on the indole core. orgsyn.org

Condensation with Dinucleophiles: Reaction with compounds bearing two nucleophilic sites, such as anthranilamide (2-aminobenzamide) or substituted hydrazines, leads to the formation of fused heterocyclic systems. For instance, condensation with anthranilamide can yield indolyl-substituted quinazolinones, a class of compounds with significant biological activity. nih.gov

Table 2: Synthesis of Heterocyclic Precursors from Substituted Indole-3-Carbaldehydes This table provides examples of reactions using analogues to demonstrate the synthetic utility of the indole-3-carbaldehyde functional group.

| Starting Aldehyde | Reagent(s) | Reaction Type | Product Class | Ref. |

| 1H-Indole-3-carboxaldehyde | Malononitrile, Piperidine | Knoevenagel Condensation | 2-(1H-indol-3-ylmethylene)malononitrile | acgpubs.org |

| 1H-Indole-3-carboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig Reaction | Ethyl 3-(1H-indol-3-yl)acrylate | organic-chemistry.org |

| 2-Methylindole-3-carboxaldehyde (B1346904) | N-Heterocyclic Carbene (NHC) | Oxidative Activation | Heterocyclic ortho-quinodimethane intermediate | sigmaaldrich.com |

| 1-Methyl-1H-indole-3-carbaldehyde | Anthranilamide, Na2S2O5 | Condensation/Cyclization | 2-(1-Methyl-1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

Precursor for the Development of Chemical Probes and Ligands for Biological Studies

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are valuable starting materials for creating molecules designed to interact with biological targets. The aldehyde group allows for straightforward modification to generate libraries of compounds for screening.

A primary application is the synthesis of Schiff bases through condensation with various primary amines. researchgate.netijpsjournal.com The resulting imine linkage is a common feature in ligands capable of coordinating with metal ions in metalloenzymes or acting as hydrogen bond acceptors/donors in receptor binding pockets. By varying the amine component, a diverse range of ligands with different electronic and steric properties can be rapidly synthesized. aku.edu.tr

Furthermore, reaction with hydroxylamine (B1172632) or substituted hydrazines yields oximes and hydrazones, respectively. csic.esmdpi.com These functional groups can also serve as effective coordinating agents or pharmacophores. For example, derivatives of 2-methylindole-3-carboxaldehyde have been used as reactants to prepare tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators. sigmaaldrich.com The synthesis of such compound libraries from a common precursor like this compound is a key strategy in the discovery of new chemical probes and therapeutic leads. researchgate.net

Table 3: Derivatization of Indole-3-Carbaldehydes for Ligand Synthesis

| Precursor Aldehyde | Reagent | Product Functional Group | Potential Application | Ref. |

| 1H-Indole-3-carboxaldehyde | Thiosemicarbazide | Thiosemicarbazone | Metal-coordinating ligands, Anticholinesterase agents | aku.edu.tr |

| 5-Bromo-1H-indole-3-carboxaldehyde | Semicarbazide Hydrochloride | Semicarbazone | Antibacterial agents | csic.es |

| 1-Methyl-1H-indole-3-carbaldehyde | Hydroxylamine Hydrochloride | Oxime | Precursors for bioactive molecules | mdpi.com |

| 1H-Indole-3-carboxaldehyde | Various Aryl Amines | Schiff Base (Imine) | Antioxidant compounds | researchgate.net |

Viii. Molecular and Biochemical Interaction Studies of 2 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde

Ligand-Receptor Interaction Mechanisms

No research was found that investigates the interaction of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde with the Aryl Hydrocarbon Receptor (AhR). While other indole (B1671886) derivatives have been studied as AhR ligands, specific data for this compound, including binding affinities, activation assays, and modulation of downstream signaling pathways, are not available in the reviewed literature.

Enzyme Inhibition Mechanisms

There is no scientific literature available that details the investigation of this compound as an inhibitor of aldose reductase. Studies on the inhibitory mechanisms, kinetics, and structure-activity relationships for this specific compound have not been published.

Similarly, no studies were found that focus on the inhibitory effects of this compound on aldehyde reductase. Information regarding its potential as an inhibitor and the mechanism of such inhibition is absent from the current body of scientific research.

Modulation of Gene Expression and Cellular Processes at a Molecular Level

No data is available concerning the impact of this compound on gene expression or its ability to modulate specific cellular signaling pathways. Research detailing its effects at a molecular level on cellular processes has not been documented in the available scientific resources.

Influence on Key Cellular Metabolic Pathways

Direct studies on the influence of this compound on cellular metabolic pathways have not been extensively reported. However, research on the parent molecule, indole-3-carbaldehyde (also known as indole-3-aldehyde or I3A), provides significant insights. Indole-3-carbaldehyde is a known metabolite of dietary L-tryptophan, produced by gastrointestinal bacteria such as species from the Lactobacillus genus. wikipedia.org

This metabolite plays a crucial role in immune homeostasis at mucosal surfaces. wikipedia.org Indole-3-carbaldehyde acts as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22 (IL-22), a cytokine that is important for maintaining mucosal reactivity and barrier function. wikipedia.org

Furthermore, in plant biochemistry, indole-3-carbaldehyde is a key intermediate in the biosynthesis of various defense-related secondary metabolites. In Arabidopsis thaliana, it is synthesized from tryptophan and is a precursor to indole-3-carboxylic acid (ICOOH). nih.govresearchgate.netnih.gov The accumulation of these indole derivatives is part of the plant's defense response against pathogens. nih.govresearchgate.net Indole-3-carbaldehyde has also been shown to reduce the gene expression of inflammatory markers such as VCAM, CCL2, and IL6 in human umbilical vein endothelial cells (HUVECs), suggesting a role in modulating inflammatory pathways. medchemexpress.com

Computational Molecular Docking and Molecular Dynamics Simulations for Target Interaction Analysis

Molecular docking studies are frequently employed to predict the binding conformation and affinity of a ligand within the active site of a target protein. nih.gov For instance, studies on 1-Methyl-indole-3-carboxaldehyde (MEICA) have used molecular docking to reveal its inhibitory potential against casein kinase 2 (CK2), a protein implicated in lung cancer. bohrium.com Similarly, docking studies of 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde were performed to understand its binding mode with target proteins from bacteria like S. aureus and N. meningitidis. researchgate.net

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. nih.gov For 1H-Indole-3-carbaldehyde, MD simulations have been used to explore the stability of its interaction with target biomolecules, confirming the suitability of the docked conformation. researchgate.net These computational approaches are crucial for rationalizing experimental findings and guiding the design of new, more potent derivatives.

In Silico Prediction of Binding Affinities and Molecular Interactions with Biological Targets

In silico tools are instrumental in predicting the binding energy (affinity) and identifying the specific molecular interactions that stabilize the ligand-receptor complex. These predictions are critical in the early stages of drug discovery. nih.gov For various indole derivatives, these studies have successfully predicted their potential as inhibitors for different biological targets.

For example, molecular docking of new 3-ethyl-1H-indole derivatives with the cyclooxygenase-2 (COX-2) enzyme predicted strong binding affinities, with docking scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com These scores suggest a higher binding affinity than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com The analysis of the docked complexes revealed key molecular interactions, such as hydrogen bonds with amino acid residues like ARG120 and TYR355, and hydrophobic interactions with residues including LEU359 and VAL116, which are crucial for stabilizing the compound in the active site. ajchem-a.com

In another study, 1-Methyl-indole-3-carboxaldehyde was predicted to have a strong binding affinity for the protein CK2, indicating its potential as an inhibitor. bohrium.com The accuracy of these in silico predictions is often enhanced by combining docking scores with more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which can provide a better correlation with experimental binding affinities. nih.gov

Table 1: Predicted Binding Affinities and Interactions of Indole-3-Carbaldehyde Derivatives with Biological Targets

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-indole derivative (Compound IIb) | Cyclooxygenase-2 (COX-2) | -11.35 | ALA527, ARG120, TYR355, LYS360 (H-bonds); MET535, LEU534, PHE361 (Hydrophobic) | ajchem-a.com |

| 1-Methyl-indole-3-carboxaldehyde (MEICA) | Casein Kinase 2 (CK2) | Not specified, but noted as showing better inhibitory activity. | Not specified | bohrium.com |

| 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde | S. aureus and N. meningitidis proteins | Not specified, but noted as having good binding efficiency. | Not specified | researchgate.net |

Biosynthetic Pathways and Identification of Metabolic Intermediates Derived from Indole-3-carbaldehyde

Indole-3-carbaldehyde is a naturally occurring compound found in various organisms, arising from the metabolism of tryptophan. In cruciferous plants like Arabidopsis thaliana, it is a key component of the defense mechanism against pathogens. nih.gov The biosynthetic pathway starts with tryptophan, which is converted to indole-3-acetaldoxime (IAOx) and subsequently to indole-3-acetonitrile (B3204565) (IAN). nih.govnih.gov The enzyme Cytochrome P450 71B6 (CYP71B6) then efficiently converts IAN into indole-3-carbaldehyde (ICHO). nih.govresearchgate.net

Once formed, indole-3-carbaldehyde can be further metabolized. A primary metabolic route is its oxidation to indole-3-carboxylic acid (ICOOH). This reaction is catalyzed by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.govnih.gov In addition to oxidation, indole-3-carbaldehyde can undergo hydroxylation to form intermediates such as 4-hydroxyindole-3-carbaldehyde and 5-hydroxyindole-3-carbaldehyde, which are often found as glucose conjugates in the plant tissue. nih.gov In humans, indole-3-carbaldehyde is produced from tryptophan by gut microbiota and is known to be an agonist of the aryl hydrocarbon receptor. wikipedia.org It can also be formed through the oxidative degradation of indole-3-acetic acid (IAA). medchemexpress.comresearchgate.net

Table 2: Key Enzymes and Metabolites in the Biosynthesis and Metabolism of Indole-3-carbaldehyde

| Molecule | Role | Associated Enzyme(s) / Precursor(s) | Reference |

|---|---|---|---|

| Tryptophan | Initial Precursor | - | wikipedia.orgnih.govnih.gov |

| Indole-3-acetaldoxime (IAOx) | Intermediate | CYP79B2, CYP79B3 | nih.gov |

| Indole-3-acetonitrile (IAN) | Direct Precursor | Derived from IAOx | nih.govnih.gov |

| Indole-3-carbaldehyde (ICHO / I3A) | Central Molecule | CYP71B6 (from IAN); Gut Microbiota (from Tryptophan) | wikipedia.orgnih.govresearchgate.net |

| Indole-3-carboxylic acid (ICOOH) | Oxidation Product | ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) | nih.govnih.gov |

| 5-hydroxyindole-3-carbaldehyde | Hydroxylation Product | Derived from Indole-3-carbaldehyde | nih.gov |

| 4-hydroxyindole-3-carbaldehyde | Hydroxylation Product | Derived from Indole-3-carbaldehyde | nih.gov |

Ix. Advanced Research Directions and Future Perspectives on 2 Ethyl 1 Methyl 1h Indole 3 Carbaldehyde Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

Traditional methods for synthesizing indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction, are often effective but can require harsh conditions. ekb.eg Future research is focused on developing more efficient, sustainable, and versatile synthetic protocols. A key area of development is the use of catalytic cycles, which can minimize waste and improve reaction mildness. For instance, a catalytic version of the Vilsmeier-Haack formylation using a P(III)/P(V)=O cycle has been developed for indoles, allowing for milder conditions. orgsyn.org Adapting such catalytic systems for the synthesis of 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde could offer significant advantages over stoichiometric methods.

Another promising direction is the application of visible-light photocatalysis. acs.org This technique enables the formation of complex molecules under exceptionally mild conditions, often at room temperature, using light as a renewable energy source. Developing a photocatalytic route to construct the substituted indole (B1671886) core or to introduce the formyl group could represent a significant leap forward in the green synthesis of this compound.

| Methodology | Potential Advantage for Synthesis | Key Components |

| Catalytic Vilsmeier-Haack | Milder reaction conditions, reduced stoichiometric waste. | Phosphine (B1218219) oxide catalyst, silane, formyl source. orgsyn.org |

| C-H Activation/Formylation | High atom economy, direct functionalization of the indole core. | Transition metal catalyst (e.g., Rh, Ru, Pd), formylating agent. |

| Visible-Light Photocatalysis | Use of renewable energy, extremely mild conditions, high functional group tolerance. acs.org | Photocatalyst (e.g., Ru(bpy)₃, Eosin Y), light source (e.g., blue LEDs). acs.org |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The aldehyde functional group at the C3 position of the indole ring is a versatile handle for a multitude of chemical transformations. While classical reactions like condensation and oxidation are well-established, future research aims to uncover unconventional reactivity. researchgate.net Domino or cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient strategy. A potential domino reaction for this compound could involve an initial reaction at the aldehyde followed by an intramolecular cyclization involving the indole nucleus, leading to complex polycyclic structures.

Furthermore, the reaction of indole-3-carbaldehydes with unconventional nucleophiles or under non-classical activation conditions (e.g., electrochemical synthesis, mechanochemistry) could unlock new chemical space. For example, the reaction of indole with aliphatic aldehydes under neat conditions has been shown to surprisingly yield 1,3'-diindolyl methane (B114726) derivatives, showcasing unexpected reactivity pathways that could be explored. mdpi.com

Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies discussed above, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. The integration of Process Analytical Technology (PAT), particularly advanced spectroscopic techniques, is a critical research direction. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time, in-situ monitoring of reaction progress without the need for sample extraction. magritek.comanalytik.news This provides immediate feedback on reactant consumption and product formation, enabling rapid optimization of parameters like temperature, catalyst loading, and reaction time. analytik.news Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of starting materials and the appearance of key functional groups, offering complementary kinetic data.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| Benchtop NMR | Quantitative concentration of reactants, intermediates, and products over time. | Kinetic profiling, mechanism elucidation, rapid optimization. magritek.com |

| In-situ FTIR | Real-time tracking of key functional group changes (e.g., C=O stretch). | Endpoint determination, detection of transient intermediates. |

| Raman Spectroscopy | Vibrational information, often complementary to FTIR, suitable for aqueous and solid-phase reactions. | Monitoring polymorphic changes, catalyst state, and reaction in heterogeneous mixtures. |

Application in Flow Chemistry and Automated Synthesis Systems

The transition from traditional batch synthesis to continuous flow manufacturing offers substantial advantages in terms of safety, scalability, and consistency. researchgate.net The synthesis of indole derivatives has been successfully demonstrated in flow chemistry systems, allowing for precise control over reaction parameters and enabling the safe use of hazardous intermediates. nih.govucd.ie Applying a multi-step flow synthesis to produce this compound would allow for on-demand production and rapid generation of analogues. researchgate.netucd.ie

Building on flow chemistry, fully automated synthesis platforms can accelerate the discovery and optimization process significantly. nih.govnih.gov These systems use robotic liquid handlers and software control to perform numerous reactions in parallel on a micro- or nanoscale. researchgate.netrug.nl Such a platform could be used to rapidly screen different catalysts, solvents, and temperatures for the synthesis of this compound or to quickly generate a library of derivatives for structure-activity relationship (SAR) studies. rsc.org

Computational Design and Prediction of Derivatives with Tunable Properties

Computational chemistry provides powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources. Using Density Functional Theory (DFT), researchers can calculate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its potential derivatives. researchgate.netnih.gov This allows for the in silico design of new molecules with tailored electronic or steric properties.

Molecular docking simulations can predict how these designed derivatives might interact with specific biological targets, such as enzymes or receptors. ijirt.org By simulating the binding affinity and orientation of various substituted indole-3-carbaldehydes within a protein's active site, research can prioritize the synthesis of compounds most likely to exhibit desired biological activity. nih.govijirt.org

Discovery of Novel Biochemical Interaction Pathways and Molecular Targets

While the indole scaffold is a well-known privileged structure in medicinal chemistry, the specific biochemical interactions of this compound are not extensively defined. nih.gov Future research will focus on identifying its molecular targets and understanding its mechanism of action. High-throughput screening (HTS) of the compound against large panels of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) can identify initial "hits."

Following a primary hit, advanced techniques like chemical proteomics and thermal shift assays can be used to confirm direct binding to a target protein and identify its specific binding site. Understanding these interaction pathways is the first step toward developing highly selective and potent molecular probes or therapeutic leads based on the this compound scaffold. The versatile nature of the indole ring system suggests a broad potential for discovering novel biological activities. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves Vilsmeier-Haack formylation or Friedel-Crafts alkylation to introduce the ethyl and methyl substituents. For example:

- Aldehyde formation : React 1H-indole derivatives with POCl₃ and DMF under controlled heating (80–110°C), followed by hydrolysis to yield the 3-carbaldehyde group .

- N1-methylation : Use NaH in DMF to deprotonate the indole nitrogen, followed by reaction with methyl iodide or ethyl bromide for alkylation .

Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile), stoichiometry of alkylating agents, and reaction time to minimize side products like over-alkylation. Continuous flow reactors can improve scalability and yield .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm substitution patterns (e.g., ethyl/methyl groups at N1 and C2) and aldehyde proton resonance at δ ~10 ppm.

- X-ray crystallography : Resolve crystal packing and stereochemistry using SHELX software for refinement .

- HPLC-MS : Verify purity (>95%) and molecular weight (MW: 203.24 g/mol).

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Variable-temperature NMR : Probe dynamic effects like hindered rotation of the ethyl group.

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values to validate structural assignments.

- Isotopic labeling : Use deuterated solvents or -labeled intermediates to simplify complex splitting .

Q. What strategies improve regioselectivity during large-scale synthesis?

- Directed metalation : Use directing groups (e.g., sulfonyl) to control alkylation at N1 and avoid competing C2/C4 substitutions .

- Microwave-assisted synthesis : Reduce reaction time and by-products via precise temperature control.

- Purification : Employ recrystallization (e.g., DMF/acetic acid mixtures) or flash chromatography with silica gel .

Q. How does X-ray crystallography with SHELX resolve stereochemical ambiguities?

- SHELXL refinement : Iteratively adjust atomic displacement parameters and occupancy factors to model disorder in the ethyl/methyl groups.

- Twinned data analysis : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Validation : Cross-check with Hirshfeld surfaces to confirm intermolecular interactions .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential aldehyde vapor release.

- Waste disposal : Segregate halogenated by-products (e.g., from iodination steps) and neutralize acidic residues before disposal .

Applications in Medicinal Chemistry

Q. How is this compound used as a precursor for bioactive molecules?

- Anticancer agents : Introduce sulfonamide or heterocyclic moieties at the aldehyde group to enhance binding to kinase targets .

- Antimicrobial probes : Functionalize the indole core with fluoro or nitro groups to study membrane permeability .

- Enzyme inhibitors : Couple with hydrazine derivatives to synthesize Schiff base complexes for cholinesterase inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.